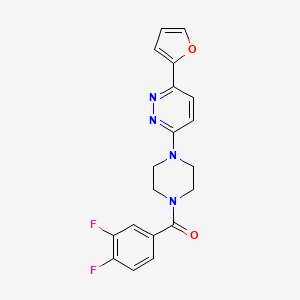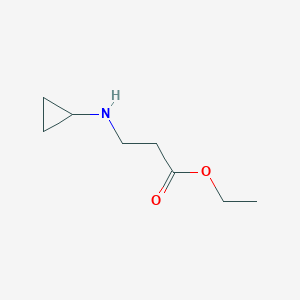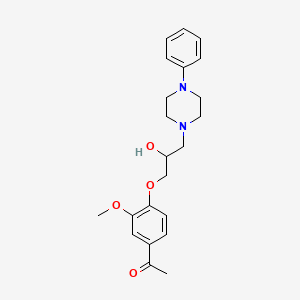
(3,4-Difluorophenyl)(4-(6-(furan-2-yl)pyridazin-3-yl)piperazin-1-yl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3,4-Difluorophenyl)(4-(6-(furan-2-yl)pyridazin-3-yl)piperazin-1-yl)methanone is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is also known as Compound 1, and it belongs to the class of piperazine derivatives. The chemical structure of Compound 1 consists of a piperazine ring, a pyridazine ring, a furan ring, and a ketone group.
Applications De Recherche Scientifique
Antipsychotic Potential
A study by Raviña et al. (2000) explored the use of compounds with structures similar to the specified chemical, specifically focusing on their potential as antipsychotics. They investigated compounds with affinity for dopamine and serotonin receptors, suggesting potential applications in neuroleptic drugs (Raviña et al., 2000).
Metabolism and Pharmacokinetics
Sharma et al. (2012) conducted a study on the metabolism, excretion, and pharmacokinetics of a related dipeptidyl peptidase IV inhibitor. This research is significant for understanding the disposition of similar compounds in various species, including humans (Sharma et al., 2012).
Synthesis of Novel Compounds
Koza et al. (2013) reported on the synthesis of novel compounds, including those related to the specified chemical. Their work contributes to the broader field of heterocyclic chemistry, illustrating methods for creating new molecular structures (Koza et al., 2013).
Anticancer and Antituberculosis Studies
Mallikarjuna et al. (2014) synthesized derivatives with structures related to the specified compound and tested them for anticancer and antituberculosis properties. This suggests potential applications in the treatment of these diseases (Mallikarjuna et al., 2014).
Antiinflammatory and Antibacterial Agents
Ravula et al. (2016) synthesized novel pyrazoline derivatives and evaluated them for their antiinflammatory and antibacterial properties. This indicates the potential of similar compounds in treating inflammatory conditions and bacterial infections (Ravula et al., 2016).
Synthetic Applications in Organic Chemistry
Reddy et al. (2012) and Rui (2010) explored synthetic methods for related compounds, contributing to the field of organic synthesis and providing insights into the creation of various derivatives (Reddy et al., 2012), (Rui, 2010).
Herbicidal Applications
Hilton et al. (1969) discussed the use of pyridazinone herbicides, indicating that similar compounds could have applications in agriculture, particularly in weed control (Hilton et al., 1969).
Corrosion Inhibition
Singaravelu and Bhadusha (2022) studied a compound similar to the specified chemical for its ability to prevent corrosion on mild steel in acidic media. This suggests potential industrial applications in corrosion inhibition (Singaravelu & Bhadusha, 2022).
Propriétés
IUPAC Name |
(3,4-difluorophenyl)-[4-[6-(furan-2-yl)pyridazin-3-yl]piperazin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16F2N4O2/c20-14-4-3-13(12-15(14)21)19(26)25-9-7-24(8-10-25)18-6-5-16(22-23-18)17-2-1-11-27-17/h1-6,11-12H,7-10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XANUZJNTNUYAIU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NN=C(C=C2)C3=CC=CO3)C(=O)C4=CC(=C(C=C4)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16F2N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-methyl-3-[6-(4-methyl-2-phenylimino-1,3-thiazol-3-yl)hexyl]-N-phenyl-1,3-thiazol-2-imine](/img/structure/B2838095.png)
![(2S,3S)-3-(tert-Butyl)-4-(2,6-dimethoxyphenyl)-2-ethyl-2,3-dihydrobenzo[d][1,3]oxaphosphole](/img/structure/B2838096.png)
![5-(2,3,4,7,8,9-hexahydro-1H-cyclopenta[3,4]pyrazolo[1,5-a]pyrazine-2-carbonyl)-2H-pyran-2-one](/img/structure/B2838097.png)
![(E)-methyl 7-methyl-2-(4-nitrobenzylidene)-3-oxo-5-phenyl-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B2838099.png)


![9-Methyl-N-[3-(2-phenylimidazol-1-yl)propyl]purin-6-amine](/img/structure/B2838106.png)

![N-[(5-Pyrimidin-5-ylpyridin-3-yl)methyl]-1-benzofuran-2-carboxamide](/img/structure/B2838110.png)
![1-(3,4-Dihydro-2H-quinolin-1-yl)-2-[5-(3,5-dimethoxy-phenyl)-[1,3,4]oxadiazol-2-ylsulfanyl]-ethanone](/img/structure/B2838111.png)

![N-(7-chloro-4-methylbenzo[d]thiazol-2-yl)-1-methyl-N-((tetrahydrofuran-2-yl)methyl)-1H-pyrazole-3-carboxamide](/img/structure/B2838114.png)
